NCX 1000 -

NCX 1000

Catalog Number: EVT-1590825
CAS Number:
Molecular Formula: C38H55NO10
Molecular Weight: 685.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NCX 1000, scientifically known as 2(acetyloxy) benzoic acid-3(nitrooxymethyl)phenyl ester, is a nitric oxide-releasing derivative of ursodeoxycholic acid. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of liver conditions such as cirrhosis and portal hypertension. The unique mechanism of action involves selective vasodilation in intrahepatic circulation, which is crucial for managing complications associated with liver diseases.

Source

NCX 1000 is synthesized from ursodeoxycholic acid, a bile acid that has been extensively studied for its hepatoprotective properties. The compound was developed to enhance the pharmacological effects of its parent molecule by incorporating a nitric oxide releasing moiety, which is known to have vasodilatory effects.

Classification

NCX 1000 falls under the category of nitric oxide donors and bile acid derivatives. Its classification is significant in understanding its pharmacological profile and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of NCX 1000 involves several key steps:

  1. Starting Material: Ursodeoxycholic acid serves as the primary starting material.
  2. Functionalization: The introduction of the nitrooxymethyl group is critical for the compound's activity. This is typically achieved through a series of chemical reactions involving protective group strategies to ensure selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate NCX 1000 from by-products and unreacted materials.

Technical Details

The synthetic pathway may involve:

  • Esterification: The acetyloxy group is introduced via esterification reactions.
  • Nitro Group Introduction: The nitrooxymethyl moiety is added through nitration or related reactions, followed by purification steps that may include recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of NCX 1000 can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₁O₅
  • Molecular Weight: Approximately 293.28 g/mol
  • Structural Features: The compound features a benzoic acid backbone with an acetyloxy group and a nitrooxymethyl substituent, which are essential for its biological activity.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure:

  • NMR Analysis: Provides information on hydrogen environments and confirms functional groups.
  • IR Spectroscopy: Identifies characteristic absorption bands corresponding to functional groups present in the molecule.
Chemical Reactions Analysis

Reactions

NCX 1000 undergoes various chemical reactions that can be exploited for therapeutic applications:

  • Nitric Oxide Release: Upon hydrolysis, NCX 1000 releases nitric oxide, which mediates vasodilation.
  • Reactivity with Biological Targets: The compound can interact with various receptors and enzymes involved in vascular regulation.

Technical Details

The release of nitric oxide from NCX 1000 can be quantitatively analyzed using electrochemical methods or spectrophotometry, allowing researchers to assess its efficacy in biological systems.

Mechanism of Action

Process

The mechanism of action of NCX 1000 primarily involves:

  1. Nitric Oxide Release: Upon administration, NCX 1000 releases nitric oxide in a controlled manner.
  2. Vasodilation: Nitric oxide diffuses into vascular smooth muscle cells, activating guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of smooth muscle and subsequent vasodilation.
  3. Improved Blood Flow: Enhanced blood flow in the hepatic circulation reduces portal pressure, which is beneficial for patients suffering from liver diseases.

Data

Clinical studies have demonstrated that NCX 1000 effectively lowers systolic blood pressure without significant adverse effects, indicating its potential as a therapeutic agent for managing portal hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of the nitro group, which can lead to further chemical transformations.

Relevant data from studies indicate that the compound maintains its structural integrity under physiological conditions, making it suitable for therapeutic use .

Applications

Scientific Uses

NCX 1000 has potential applications in:

  • Liver Disease Treatment: Specifically targeting conditions like cirrhosis and portal hypertension through its vasodilatory effects.
  • Research Tool: Used in studies exploring nitric oxide's role in vascular biology and liver function.
Mechanistic Basis of NCX 1000 Pharmacological Activity

Nitric Oxide (NO)-Mediated Cytoprotective Mechanisms in Hepatic Tissue

The therapeutic efficacy of NCX 1000 primarily stems from its ability to deliver nitric oxide (NO) selectively to hepatic tissue. Unlike systemic NO donors, NCX 1000 undergoes hepatic metabolism, releasing NO preferentially within the liver microenvironment [3] [8]. This targeted release activates soluble guanylate cyclase (sGC), elevating cyclic guanosine monophosphate (cGMP) levels in hepatic sinusoidal endothelial cells (LSECs) and hepatic stellate cells (HSCs) [3]. The cGMP cascade induces:

  • Vasorelaxation of hepatic sinusoids: NCX 1000 reduces intrahepatic vascular resistance by 60% in cirrhotic models, significantly lowering portal hypertension without causing systemic hypotension [3]. This contrasts sharply with non-selective NO donors that provoke deleterious blood pressure drops.
  • Mitochondrial protection: NO-derived cGMP signaling enhances mitochondrial respiration efficiency and reduces electron leakage, attenuating reactive oxygen species (ROS) generation during oxidative phosphorylation [4].
  • Inhibition of hepatic stellate cell (HSC) activation: By suppressing HSC contraction and fibrogenic activity, NCX 1000 disrupts the portal hypertension–fibrosis cycle [3] [8].

Table 1: Hepatic Cytoprotective Pathways Activated by NCX 1000-Derived NO

Target Cell TypePrimary PathwayFunctional OutcomeExperimental Evidence
Liver Sinusoidal Endothelial Cells (LSECs)sGC-cGMP-PKGVasodilation, improved microcirculation35% increase in portal blood flow in steatotic mice [8]
Hepatic Stellate Cells (HSCs)cGMP-dependent kinaseReduced contractility and fibrogenesis60% suppression of norepinephrine-induced intrahepatic resistance [3]
HepatocytesMitochondrial S-nitrosylationEnhanced oxidative phosphorylationReduced caspase-3 activity and apoptosis in toxin models [4]

Antioxidant Pathways and Lipid Peroxidation Suppression

NCX 1000 exhibits dual antioxidant properties: direct ROS scavenging and indirect enhancement of endogenous antioxidant systems. In experimental NASH models, NCX 1000 (30 mg/kg) administration:

  • Reduced hepatic malondialdehyde (MDA) by 48%, indicating significant suppression of lipid peroxidation [1]
  • Restored glutathione (GSH) to control levels by augmenting glutamate-cysteine ligase activity [1]
  • Decreased mitochondrial superoxide (O₂•⁻) release by 35% via S-nitrosylation of complex I subunits [1] [4]

The molecular mechanisms involve:

  • NO quenching of lipid peroxyl radicals: NO terminates peroxidation chain reactions by forming nitrated lipids (NO₂-FA), which themselves possess anti-inflammatory signaling properties [4].
  • Induction of phase II enzymes: NCX 1000 upregulates heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) via nuclear factor erythroid 2–related factor 2 (Nrf2) nuclear translocation [10].
  • Mitochondrial protection: By preventing permeability transition pore opening, NCX 1000 maintains mitochondrial integrity during oxidative insults [4].

Table 2: Effects of NCX 1000 on Oxidative Stress Markers in NASH Models

Oxidative Stress MarkerChange in NASH ControlsNormalization by NCX 1000 (30 mg/kg)P-value vs. NASH
Malondialdehyde (MDA)↑ 2.8-fold↓ 48%<0.001
Glutathione (GSH)↓ 62%Complete restoration<0.001
Superoxide (O₂•⁻) release↑ 3.1-fold↓ 35%<0.01
4-HNE protein adducts↑ 250%↓ 52%<0.001

Modulation of Inflammatory Cytokines (e.g., TNF-α, Adiponectin)

NCX 1000 significantly reprograms the hepatic inflammatory milieu by modulating adipokine secretion and macrophage polarization:

  • TNF-α suppression: NCX 1000 (30 mg/kg) reduced circulating TNF-α by 72% in NASH rats through:
  • Inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation via IκBα stabilization [1]
  • S-nitrosylation of NF-κB p65 subunit at Cys38, impairing DNA binding [4] [9]
  • Adiponectin elevation: Treatment increased adiponectin by 1.9-fold, enhancing insulin sensitivity and fatty acid oxidation via AMPK activation in hepatocytes [1]
  • Macrophage phenotype switching: NCX 1000 promotes M2 anti-inflammatory macrophage polarization in hepatic tissue, reducing IL-6 and IL-1β while elevating IL-10 [1] [9]

The cytokine-modulating effects are dose-dependent. At 15 mg/kg, NCX 1000 alone showed modest anti-inflammatory activity, but when combined with vitamin E (100 mg/kg), TNF-α suppression matched the 30 mg/kg dose [1]. This synergistic effect stems from vitamin E’s capacity to recycle NO by preventing its reaction with superoxide to form peroxynitrite—a potent nitrosative stressor [1] [10].

Hypoinsulinemic Effects and Metabolic Syndrome Interactions

NCX 1000 exerts profound metabolic effects extending beyond hepatic protection:

  • Plasma insulin reduction: NASH rats treated with NCX 1000 (30 mg/kg) exhibited 40% lower plasma insulin versus untreated controls [1]
  • Improved HOMA-IR: Insulin resistance (HOMA-IR index) decreased by 58%, comparable to UDCA treatment [1] [6]
  • Mechanistic basis:
  • NO enhances insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation via cGMP-dependent inhibition of protein tyrosine phosphatases [6]
  • Suppression of hepatic gluconeogenesis: NCX 1000 downregulates phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) [6]
  • Adipose tissue remodeling: Elevated adiponectin enhances adipocyte insulin sensitivity and reduces lipolysis, diminishing free fatty acid flux to the liver [6] [10]

NCX 1000’s modulation of insulin signaling directly counteracts core defects in metabolic syndrome, where oxidative stress and inflammation create a vicious cycle promoting insulin resistance. By simultaneously reducing oxidative stress (Section 1.2), suppressing TNF-α (Section 1.3), and enhancing insulin sensitivity, NCX 1000 disrupts the pathogenic triad driving NASH progression.

Table 3: Metabolic Parameters in NASH Rats Treated with NCX 1000

Metabolic ParameterNASH ControlsNCX 1000 (30 mg/kg)UDCA (17.2 mg/kg)
Plasma insulin↑ 3.2-fold↓ 40% vs. NASH↓ 38% vs. NASH
HOMA-IR index↑ 4.1-fold↓ 58%↓ 55%
Adiponectin↓ 52%↑ 90%↑ 45%
Hepatic TG content↑ 3.5-fold↓ 60%↓ 48%

Properties

Product Name

NCX 1000

IUPAC Name

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Molecular Formula

C38H55NO10

Molecular Weight

685.8 g/mol

InChI

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+

InChI Key

WTAVOESJEWSDJC-NTEUORMPSA-N

Synonyms

2-methyl-3-(2-((4-nitrooxybutyloxy)carbonyl)vinyl)phenyl ursodeoxycholic acid ester
NCX 1000
NCX-1000
NCX1000
NO-UDCA

Canonical SMILES

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Isomeric SMILES

CC(CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.